molecular formula C14H23F3N6O8 B12306233 Arg-Gly-Asp TFA

Arg-Gly-Asp TFA

Cat. No.: B12306233
M. Wt: 460.36 g/mol
InChI Key: FBPDETPEHPAQDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

. This compound is widely used in scientific research due to its ability to mimic natural cell adhesion processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Arg-Gly-Asp TFA is typically synthesized using solid-phase peptide synthesis (SPPS). In this method, the C-terminal amino acid residue, masked with a temporary protecting group on the α-amino group and a semipermanent protecting group on the side chain, is coupled through its Cα-carboxylic acid group to a resin . The synthesis cycle continues from the C-terminus towards the N-terminus until the desired protected peptide is obtained. The product is then cleaved from the resin concurrently with the semipermanent side-chain protecting groups, isolated, and characterized .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale SPPS, which allows for the synthesis of peptides in virtually any scale. This method can be automated, and non-proteinogenic amino acids or posttranslational modifications can be introduced during synthesis .

Chemical Reactions Analysis

Types of Reactions

Arg-Gly-Asp TFA undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various amino acid derivatives for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can result in the cleavage of disulfide bonds .

Properties

IUPAC Name

2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N6O6.C2HF3O2/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21;3-2(4,5)1(6)7/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBPDETPEHPAQDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23F3N6O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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